6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group, a carboxylic acid group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This can be achieved through the reaction of pyridine derivatives with difluoromethylating agents such as chlorodifluoromethane (ClCF₂H) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the difluoromethyl group on the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-(methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-(chloromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
1072027-67-8 |
---|---|
Molecular Formula |
C7H5F2NO3 |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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